1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol
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Overview
Description
1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a fluorine atom attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the fluorine atom and the ethanol group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol may involve a multi-step synthesis process to ensure high yield and purity. The process typically includes bromination, nucleophilic substitution, and purification steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but with a piperidine ring instead of a fluorinated ethanol group.
5-Bromo-2-(1-piperidinyl)pyrimidine: Similar to 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol, this compound contains a bromopyrimidine structure but with a piperidine substituent.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2O/c7-4-2-9-6(10-3-4)5(11)1-8/h2-3,5,11H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCDJYSGOUIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(CF)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228148-11-4 |
Source
|
Record name | 1-(5-bromopyrimidin-2-yl)-2-fluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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